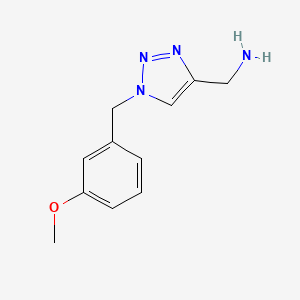
Clorhidrato de 3-Metilindolina
Descripción general
Descripción
3-Methylindoline hydrochloride is a chemical compound with the molecular formula C9H12ClN . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular weight of 3-Methylindoline hydrochloride is 169.65 . The InChI code is 1S/C9H11N.ClH/c1-7-6-10-9-5-3-2-4-8(7)9;/h2-5,7,10H,6H2,1H3;1H .Physical And Chemical Properties Analysis
3-Methylindoline hydrochloride is a solid substance . It is stored in an inert atmosphere at temperatures between 2-8°C .Aplicaciones Científicas De Investigación
Síntesis de Alcaloides Bioactivos
El Clorhidrato de 3-Metilindolina es un precursor clave en la síntesis de derivados del indol, que son unidades frecuentes en varios alcaloides . Estos compuestos son importantes debido a su presencia en productos naturales y fármacos, desempeñando un papel crucial en la biología celular.
Investigación en el Tratamiento del Cáncer
Los derivados del indol sintetizados a partir de this compound han mostrado ser prometedores como compuestos biológicamente activos para el tratamiento de células cancerosas . Su capacidad para dirigirse e inhibir el crecimiento de células cancerosas los convierte en valiosos en la investigación oncológica.
Aplicaciones Antimicrobianas
Las propiedades antimicrobianas de los derivados del indol se aprovechan en el desarrollo de nuevos tratamientos para infecciones. El this compound sirve como punto de partida para compuestos que pueden combatir varios microbios .
Tratamiento de Trastornos
Las investigaciones indican que los derivados del indol del this compound pueden usarse para tratar diferentes tipos de trastornos en el cuerpo humano, incluidas las afecciones neurológicas .
Química Verde
El compuesto se utiliza en métodos de síntesis verde, evitando solventes peligrosos y empleando catalizadores reciclables. Este enfoque se alinea con los principios de la química verde, con el objetivo de la sostenibilidad en los procesos químicos .
Desarrollo de Fármacos
El this compound es instrumental en el desarrollo de nuevos fármacos. Sus derivados se unen con alta afinidad a múltiples receptores, lo que ayuda a la creación de nuevos agentes terapéuticos .
Mecanismo De Acción
Target of Action
Indole derivatives, which include 3-methylindoline hydrochloride, have been found to bind with high affinity to multiple receptors . This suggests that 3-Methylindoline hydrochloride may interact with various biological targets, potentially influencing a range of cellular processes.
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
Indole derivatives are known to influence various biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the broad range of biological activities associated with indole derivatives, it is likely that 3-methylindoline hydrochloride could have diverse effects at the molecular and cellular levels .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Methylindoline hydrochloride has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is soluble in aqueous solutions. Additionally, it has a low toxicity and is relatively stable in solution. However, there are also some limitations to its use in laboratory experiments. It is not very soluble in organic solvents, and it is not very stable in the presence of light and heat.
Direcciones Futuras
The future of 3-Methylindoline hydrochloride is promising. It has a wide range of applications in scientific research, and its unique properties make it a valuable tool for laboratory experiments. Additionally, its low toxicity and solubility in aqueous solutions make it an attractive option for pharmaceutical applications. Some potential future directions for 3-Methylindoline hydrochloride include its use as a catalyst in organic synthesis, a reagent for the detection of metal ions, and as a biochemical and physiological agent. Additionally, it could be used in the study of the structure and function of proteins and enzymes, as well as in the study of the structure and function of DNA and RNA. Finally, it could be used in the synthesis of various organic compounds, including amino acids, peptides, and nucleotides.
Safety and Hazards
Propiedades
IUPAC Name |
3-methyl-2,3-dihydro-1H-indole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N.ClH/c1-7-6-10-9-5-3-2-4-8(7)9;/h2-5,7,10H,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAYUCMTXXRDGCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2=CC=CC=C12.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21573-62-6 | |
| Record name | 3-methyl-2,3-dihydro-1H-indole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B1464975.png)
![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(3-methylbutyl)acetamide](/img/structure/B1464976.png)
![[1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464980.png)
![{1-[(2-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1464983.png)

amine](/img/structure/B1464986.png)
![2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide hydrochloride](/img/structure/B1464987.png)
![Methyl 2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrate](/img/structure/B1464988.png)





